![molecular formula C10H15ClN2O B597634 4-amino-N-phenylbutanamide hydrochloride CAS No. 115022-96-3](/img/structure/B597634.png)
4-amino-N-phenylbutanamide hydrochloride
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Overview
Description
“4-amino-N-phenylbutanamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O . It is used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of “4-amino-N-phenylbutanamide hydrochloride” consists of a phenyl group (a benzene ring) attached to a butanamide group with an amino (NH2) substituent . The InChI code for this compound is 1S/C10H14N2O.ClH/c11-8-4-7-10(13)12-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H .Physical And Chemical Properties Analysis
The molecular weight of “4-amino-N-phenylbutanamide hydrochloride” is 214.69 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 214.0872908 g/mol . The topological polar surface area is 55.1 Ų .Scientific Research Applications
Therapeutic Effects and Mechanisms
Recent literature has significantly expanded our understanding of chemical compounds similar to 4-amino-N-phenylbutanamide hydrochloride, exploring their therapeutic effects across various biological systems. For instance, 4-phenylbutyric acid, a compound with a somewhat similar structure, has been studied for its role as a chemical chaperone. This compound helps prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress, potentially offering therapeutic benefits across a range of pathologies by restoring cellular proteostasis (Kolb et al., 2015). Such studies suggest that compounds like 4-amino-N-phenylbutanamide hydrochloride may have applications beyond their initial scope, including in the treatment of diseases associated with protein misfolding and aggregation.
Antitumor Efficacy and Immunomodulation
Another area of interest is the immunosuppressant and antitumor properties of structurally related compounds. For example, FTY720, a potent immunosuppressant, shows promising preclinical antitumor efficacy across several cancer models. Its mechanism involves sphingosine-1-phosphate receptor activation and possibly S1PR-independent pathways, suggesting a complex interplay that could be relevant to compounds like 4-amino-N-phenylbutanamide hydrochloride (Zhang et al., 2013).
Environmental and Pharmacological Impacts
The degradation of pharmaceutical compounds, such as acetaminophen, and their environmental impact is another research dimension. Advanced oxidation processes (AOPs) are explored for their efficacy in breaking down recalcitrant compounds in water, offering insights into potential environmental applications of related chemical entities (Qutob et al., 2022).
Understanding and Managing Stress-Induced Disorders
The role of gamma-aminobutyric acid (GABA) analogues in managing stress-induced disorders highlights the therapeutic potential of compounds that modulate neurotransmitter systems. Aminophenylbutyric acid hydrochloride, for instance, is noted for its protective effects on organs and systems exposed to acute and chronic stress, suggesting a possible area of application for similar compounds in mitigating the physiological impacts of stress (Esin et al., 2020).
Autoimmune Disorders and Antimalarial Activity
The immunomodulatory effects of chloroquine and hydroxychloroquine, drugs related to the 4-aminoquinoline class, in treating autoimmune disorders underscore the potential of related compounds in modulating immune responses. These drugs reduce disease progression in conditions like systemic lupus erythematosus and rheumatoid arthritis, suggesting a pathway that might be explored with 4-amino-N-phenylbutanamide hydrochloride for similar immunomodulatory applications (Taherian et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-amino-N-phenylbutanamide hydrochloride is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
It is known to interact with leukotriene a-4 hydrolase
Biochemical Pathways
Given its target, it may influence the pathways related to the production of leukotriene b4, a potent inflammatory mediator .
Result of Action
Given its target, it may have potential effects on the inflammatory response mediated by leukotriene B4 .
properties
IUPAC Name |
4-amino-N-phenylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(13)12-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGWTOMHEWGGLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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